molecular formula C13H19BrN4O3 B6081103 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylacetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylacetamide

Cat. No. B6081103
M. Wt: 359.22 g/mol
InChI Key: RAWGQAVPMQVBSV-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique chemical properties and has been synthesized using different methods.

Scientific Research Applications

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylacetamide has potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain diseases.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylacetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have low toxicity and is well tolerated in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylacetamide in lab experiments include its potential applications in various scientific research fields, its low toxicity, and its well-tolerated nature in animal models. However, the limitations of using this compound include its high cost of synthesis and the need for specialized equipment and expertise to handle and study it.

Future Directions

There are several future directions for the study of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylacetamide. One direction is to further investigate its potential applications in cancer treatment and inflammation reduction. Another direction is to study its potential use as a diagnostic tool for certain diseases. Additionally, future studies could focus on optimizing the synthesis method to reduce the cost and increase the yield of this compound. Finally, further studies could investigate the mechanism of action of this compound to better understand its biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its unique chemical properties and low toxicity make it a promising compound for further study. Future research could focus on optimizing the synthesis method, investigating its potential applications in cancer treatment and inflammation reduction, and studying its mechanism of action.

Synthesis Methods

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylacetamide can be synthesized using different methods. One of the most common methods is the reaction between 4-bromo-5-methyl-3-nitro-1H-pyrazole and N-cycloheptylacetyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the pure compound.

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O3/c1-9-12(14)13(18(20)21)16-17(9)8-11(19)15-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWGQAVPMQVBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2CCCCCC2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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